molecular formula C19H21NO4 B3753182 methyl 3-{[4-(2-methylphenoxy)butanoyl]amino}benzoate

methyl 3-{[4-(2-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3753182
M. Wt: 327.4 g/mol
InChI Key: NMVWBOPGZJLNHF-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(2-methylphenoxy)butanoyl]amino}benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), an amide group (a carbonyl group attached to a nitrogen), and a phenoxy group (a benzene ring attached to an oxygen). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in the benzoate and phenoxy groups are likely to be planar due to the sp2 hybridization of the carbon atoms. The amide group could participate in resonance, which would give the molecule additional stability .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the amide, benzoate, and phenoxy groups. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The benzoate group could participate in esterification reactions with alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the polar amide group could make the compound somewhat soluble in water. The compound is likely to be solid at room temperature given the size and complexity of its structure .

Properties

IUPAC Name

methyl 3-[4-(2-methylphenoxy)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-7-3-4-10-17(14)24-12-6-11-18(21)20-16-9-5-8-15(13-16)19(22)23-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVWBOPGZJLNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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